Potent GCS Inhibition and Favorable Species-Dependent Potency Ratio
Glucosylceramide synthase-IN-2 (T-690) demonstrates potent inhibition of human GCS with an IC50 of 15 nM, representing a 12.7-fold increase in potency compared to its IC50 of 190 nM for mouse GCS . This species-dependent potency ratio is a key differentiator from other GCS inhibitors like Glucosylceramide synthase-IN-1 (T-036), which exhibits a more modest ratio (IC50 31 nM human / 51 nM mouse, ~1.6-fold). This data point is crucial for researchers who require high potency on human target enzyme while navigating in vivo models where a larger safety margin in mice may be beneficial.
| Evidence Dimension | Inhibitory Activity (IC50) on Human and Mouse GCS |
|---|---|
| Target Compound Data | Human GCS IC50 = 15 nM; Mouse GCS IC50 = 190 nM |
| Comparator Or Baseline | Glucosylceramide synthase-IN-1 (T-036): Human GCS IC50 = 31 nM; Mouse GCS IC50 = 51 nM |
| Quantified Difference | Target compound is 2x more potent on human GCS (15 vs 31 nM) and has a 12.7-fold species ratio vs. a 1.6-fold ratio for the comparator |
| Conditions | Enzymatic assay |
Why This Matters
This quantitative difference informs species selection for in vivo studies and demonstrates superior potency on the human target, a critical factor for translational research.
